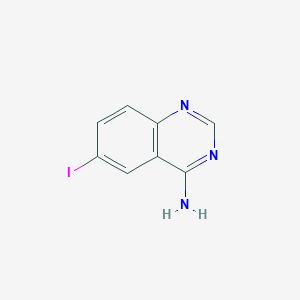

6-Iodoquinazolin-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-iodoquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEFBUYEPRXDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599012 | |

| Record name | 6-Iodoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182880-14-4 | |

| Record name | 6-Iodoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 6-Iodoquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of a Privileged Scaffold in Kinase Inhibition and Antimicrobial Research

The quinazoline scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, 6-Iodoquinazolin-4-amine and related compounds have garnered significant attention for their potential as potent inhibitors of key cellular signaling pathways and as effective antimicrobial agents. This technical guide provides a comprehensive overview of the biological significance of the 6-iodo-4-aminoquinazoline core, synthesizing available data to inform researchers, scientists, and drug development professionals.

Core Biological Activities: A Dual Threat in Oncology and Infectious Disease

The primary biological significance of the this compound scaffold lies in its demonstrated and potential efficacy in two critical therapeutic areas: oncology and infectious diseases. The presence of an iodine atom at the 6-position of the quinazoline ring, combined with an amine at the 4-position, creates a pharmacophore with the potential for high-affinity interactions with various biological targets.

Anticancer Potential: Targeting Key Kinases

The 4-aminoquinazoline framework is a well-established "privileged scaffold" in the design of kinase inhibitors.[1] This structural motif effectively mimics the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide range of protein kinases.[1] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds within the hinge region of the kinase domain, a critical interaction for potent inhibition.[1]

Derivatives of 6-substituted-4-aminoquinazoline have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4] Dysregulation of these kinases is a hallmark of many cancers, driving tumor growth, proliferation, angiogenesis, and metastasis.[3] The introduction of a halogen, such as iodine, at the 6-position can modulate the compound's electronic properties and steric interactions within the kinase binding site, potentially enhancing potency and selectivity.

Antimicrobial Activity

Beyond its anticancer potential, the 6-iodoquinazoline core has also been explored for its antimicrobial properties. Studies on various 6-iodoquinazolinone and 6-iodoquinazoline-based Schiff bases have demonstrated activity against a range of bacterial and fungal pathogens.[5][6][7] While the precise mechanism of antimicrobial action is not as well-defined as its kinase inhibitory effects, it is believed that these compounds may interfere with essential cellular processes in microorganisms.

Quantitative Data on Related 6-Substituted Quinazoline Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the biological activity of closely related 6-substituted quinazoline derivatives provides valuable insights into its potential potency. The following tables summarize key inhibitory concentrations for various analogs.

Table 1: Anticancer Activity of 6-Substituted Quinazoline Derivatives (IC50 Values)

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| 6-Arylureido-4-anilinoquinazolines | EGFR | 0.011 - 0.867 | [8][9] |

| A549 (Lung Cancer) | 2.25 | [8] | |

| HT-29 (Colon Cancer) | 1.72 | [8] | |

| MCF-7 (Breast Cancer) | 2.81 | [8] | |

| 6-Bromo-quinazolin-4(3H)-one derivatives | MCF-7 (Breast Cancer) | 15.85 | [10] |

| SW480 (Colon Cancer) | 17.85 | [10] | |

| 2,4-disubstituted quinazoline derivative (11d) | VEGFR2 | 5.49 | [3] |

| 4-aminoquinazoline derivative (6b) | PI3Kα | 0.0136 | [11] |

Table 2: Antimicrobial Activity of 6-Iodoquinazoline Derivatives (MIC Values)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-iodoquinazoline-based Schiff base (Compound 10) | Bacillus subtilis | 1.90 | [5] |

| Staphylococcus aureus | 3.9 | [5] | |

| Aspergillus fumigatus | 15.63 | [5] | |

| Syncephalastrum racemosum | 62.50 | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for evaluating compounds like this compound, the following diagrams are provided.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are summarized protocols for key assays relevant to the investigation of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay for EGFR)

This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

-

Reagent Preparation : Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Prepare the kinase reaction buffer, EGFR enzyme, and substrate solution.

-

Kinase Reaction : In a 96-well plate, add the test compound dilutions. Subsequently, add the EGFR enzyme and substrate mixture to each well. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

-

ADP Detection : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.[12]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

-

Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[13]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.[1]

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis : Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[13]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Compound Dilution : Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation : Inoculate each well with the standardized microbial suspension.

-

Incubation : Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutics. Its demonstrated potential as a kinase inhibitor, particularly targeting EGFR and VEGFR pathways, positions it as a valuable lead structure in anticancer drug discovery. Furthermore, its emerging antimicrobial activities suggest a broader therapeutic utility. While more research is needed to fully elucidate the specific biological profile of this compound itself, the wealth of data on related 6-substituted analogs provides a strong rationale for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to design and execute further studies, ultimately unlocking the full therapeutic potential of this privileged chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one | Semantic Scholar [semanticscholar.org]

- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 6-Iodoquinazolin-4-amine from Anthranilic Acid Derivatives

This document provides an in-depth technical guide for the multi-step synthesis of 6-Iodoquinazolin-4-amine, a key heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The synthetic pathway commences with the iodination of anthranilic acid and proceeds through several key intermediates. Detailed experimental protocols, quantitative data, and process workflows are presented to ensure clarity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound from anthranilic acid is a four-step process. The logical workflow involves the initial introduction of an iodine atom to the anthranilic acid backbone, followed by the construction of the pyrimidine ring to form the quinazolinone core. This intermediate is then activated by chlorination, and the final step involves amination to yield the target product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section details the methodologies for each key transformation in the synthetic pathway. All quantitative data is summarized for easy reference.

The initial step involves the electrophilic iodination of anthranilic acid. A common and effective method utilizes molecular iodine in the presence of an oxidizing agent like hydrogen peroxide, which avoids the need for a separate iodine recovery process and allows for the production of a high-quality product.[1][2]

Experimental Protocol:

-

To a mixture of 2-aminobenzoic acid (36.4 mmol) and molecular iodine (18.2 mmol) in acetic acid (100 mL), add a 30% by weight aqueous solution of hydrogen peroxide (36.4 mmol) dropwise.[2]

-

Stir the reaction mixture at room temperature (20°C) for 5 hours.[2]

-

Upon completion, pour the reaction mixture into water (260 mL) to precipitate the product.[1]

-

Collect the resulting crystals by filtration.[1]

-

The product can be further purified by recrystallization from acetic acid or methanol if required.[1]

| Reagent | Molar Eq. | Purity | Isolated Yield | Reference |

| 2-Aminobenzoic Acid | 1.0 | >99% | - | [2] |

| Molecular Iodine | 0.5 | >99% | - | [2] |

| 30% Hydrogen Peroxide | 1.0 | - | - | [2] |

| Product | - | 99.2% | 79.0% | [2] |

The cyclization of the iodinated anthranilic acid derivative with formamide is a widely used method to construct the quinazolin-4-one scaffold, known as the Niementowski reaction.[3][4]

Experimental Protocol:

-

Place 2-amino-5-iodobenzoic acid (0.1 mol) and an excess of formamide (0.4 mol) in a two-neck flask equipped with a reflux condenser.[3]

-

Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[3]

-

After cooling to room temperature, pour the mixture into a beaker containing crushed ice and let it stand for 6-8 hours.[3]

-

Filter the precipitated crystals, dry them, and recrystallize from water to obtain pure 6-iodoquinazolin-4(3H)-one.[3]

| Reagent | Molar Eq. | Temperature | Time | Yield | Reference |

| 2-Amino-5-iodobenzoic Acid | 1.0 | 130-135°C | 2 h | Up to 96% | [3] |

| Formamide | 4.0 | 130-135°C | 2 h | Up to 96% | [3] |

The hydroxyl group of the quinazolinone is converted to a chloro group, a better leaving group, to facilitate the subsequent nucleophilic substitution. This is typically achieved using phosphorus oxychloride (POCl₃).[5][6][7] 4-Chloro-6-iodoquinazoline is a crucial intermediate in the synthesis of various biologically active molecules, including the tyrosine kinase inhibitor Lapatinib.[8]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, add 6-iodoquinazolin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).[5]

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.[6]

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[6]

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.[6]

-

Filter the solid, wash thoroughly with cold water, and dry under a vacuum to obtain crude 4-chloro-6-iodoquinazoline.[6] Purification can be achieved by column chromatography or recrystallization.[5]

| Reagent | Molar Eq. | Temperature | Time | Yield | Reference |

| 6-Iodoquinazolin-4(3H)-one | 1.0 | ~110°C | 2-4 h | 46-78% (over 2 steps) | [7] |

| Phosphorus Oxychloride | 5.0 - 10.0 | ~110°C | 2-4 h | 46-78% (over 2 steps) | [5][7] |

The final step is the amination of the 4-chloro-6-iodoquinazoline intermediate. This nucleophilic aromatic substitution reaction introduces the desired amine group at the 4-position of the quinazoline ring.

Experimental Protocol:

-

Dissolve 4-chloro-6-iodoquinazoline in a suitable solvent (e.g., ethanol, phenol) in a sealed pressure vessel.[9]

-

Add an ammonia source, such as aqueous ammonia or ammonium hydroxide.[9]

-

Heat the mixture at an elevated temperature (e.g., 120-150°C) for several hours.[9]

-

After cooling, remove the solvent. Treat the residue with a basic solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[9]

-

Dry the combined organic layers and evaporate the solvent to yield the crude this compound.[9] The product can be purified by recrystallization.[5]

| Reagent | Solvent | Temperature | Time | Reference |

| 4-Chloro-6-iodoquinazoline | Ethanol / Phenol | 120-150°C | Several hours | [9] |

| Ammonia Source | Ethanol / Phenol | 120-150°C | Several hours | [9] |

Biological Relevance: Quinazolines as Kinase Inhibitors

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[10] The 4-aminoquinazoline scaffold is a key pharmacophore that mimics the hinge-binding region of ATP in the kinase domain. The 6-position is often substituted to enhance binding affinity and modulate pharmacological properties.

Caption: Proposed mechanism of action for quinazoline-based kinase inhibitors.

References

- 1. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 2. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 3. generis-publishing.com [generis-publishing.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 6-Iodoquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinazolin-4-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its quinazoline core is a recognized pharmacophore present in numerous biologically active molecules. The strategic placement of an iodine atom at the 6-position and an amine group at the 4-position provides a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways in which its derivatives are implicated.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₆IN₃ | ChemShuttle[1] |

| Molecular Weight | 271.06 g/mol | ChemShuttle[1] |

| Appearance | White crystalline powder | ChemShuttle[1] |

| Melting Point | ~120-125 °C | ChemShuttle[1] |

| Boiling Point | 407.8 ± 30.0 °C (Predicted) | ChemBlink |

| Density | 2.0 ± 0.1 g/cm³ (Predicted) | ChemBlink |

| Solubility | Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate.[1] | ChemShuttle |

| pKa | Not experimentally determined. | |

| LogP | Not experimentally determined. | |

| CAS Number | 182880-14-4 | ChemShuttle[1] |

Storage and Stability: For optimal stability, this compound should be stored at 2-8 °C in a tightly sealed container with a desiccant, protected from light.[1] Thermogravimetric analysis indicates decomposition above 180 °C under a nitrogen atmosphere.[1]

Safety Information: The compound may cause severe skin burns and eye damage, necessitating rigorous containment and the use of personal protective equipment during handling.[1]

Experimental Protocols

Accurate determination of physicochemical properties is critical in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[3]

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3]

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a compound exists in equal concentrations of its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).[4][5]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[4][5]

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[4]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.[6]

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[7][8]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for the compound to partition between the two layers until equilibrium is reached.[8][9]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.[8]

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container. The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).[10]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[10]

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Biological Activity and Signaling Pathways

Derivatives of 4-aminoquinazoline are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. This compound serves as a valuable starting material for the synthesis of such inhibitors.[1]

Kinase Inhibition

Many 4-aminoquinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] These receptors are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, 4-aminoquinazoline-based drugs can inhibit their activity and downstream signaling.

Another important target for some 4-aminoquinazoline derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and growth.[13]

Below is a generalized workflow for identifying and characterizing a kinase inhibitor.

Toll-Like Receptor 4 (TLR4) Signaling

Substituted 4-aminoquinazolines have also been identified as ligands for Toll-like receptor 4 (TLR4), a key component of the innate immune system. Activation of TLR4 can trigger downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

The following diagram illustrates the MyD88-dependent TLR4 signaling pathway, which can be modulated by 4-aminoquinazoline derivatives.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its utility as a scaffold for the synthesis of potent kinase inhibitors and other biologically active molecules. This guide has provided an overview of its key physicochemical properties and detailed standard experimental protocols for their determination. A deeper understanding of these properties is essential for the rational design and development of novel therapeutics. The exploration of its role in modulating critical signaling pathways, such as those mediated by kinases and TLR4, highlights the therapeutic potential of its derivatives and provides a foundation for future research and drug discovery efforts.

References

- 1. This compound; CAS No.: 182880-14-4 [chemshuttle.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Iodoquinazolin-4-amine Derivatives: A Technical Guide to their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs. Its derivatives have demonstrated a wide spectrum of biological activities, with a particular emphasis on the inhibition of key signaling pathways implicated in tumorigenesis. Among these, 6-iodoquinazolin-4-amine derivatives have emerged as a promising class of compounds with potent anticancer properties. The presence of the iodine atom at the 6-position can enhance binding affinity to target proteins and improve the overall pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, anticancer activity, and mechanisms of action of this compound derivatives. It includes detailed experimental protocols for their evaluation and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a substituted anthranilic acid. A common synthetic route involves the initial iodination of anthranilic acid, followed by cyclization to form the quinazolinone core. Subsequent chlorination and amination steps introduce the desired amine functionality at the 4-position.

A representative synthetic scheme is as follows:

-

Iodination of Anthranilic Acid: Anthranilic acid is treated with an iodinating agent, such as iodine in the presence of an oxidizing agent like hydrogen peroxide, to yield 5-iodoanthranilic acid.

-

Formation of the Benzoxazinone Intermediate: The resulting 5-iodoanthranilic acid is reacted with an acylating agent, such as acetic anhydride, to form the corresponding 2-acetamido-5-iodobenzoic acid. This intermediate can then be cyclized, often with a dehydrating agent, to yield the 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one.

-

Formation of the Quinazolinone Core: The benzoxazinone intermediate is treated with ammonia or a primary amine to yield the 6-iodoquinazolin-4(3H)-one derivative.

-

Chlorination: The quinazolinone is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to produce the reactive 4-chloro-6-iodoquinazoline intermediate.

-

Amination: The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a desired amine (R-NH₂), yielding the target this compound derivative.

This versatile synthetic strategy allows for the introduction of a wide variety of substituents at the 2- and 4-positions, enabling the exploration of structure-activity relationships.

Anticancer Activity and Mechanism of Action

This compound derivatives have demonstrated significant in vitro cytotoxic activity against a broad range of human cancer cell lines. Their primary mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of EGFR and VEGFR Signaling

Many this compound derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By competing with ATP for the binding site in the kinase domain of these receptors, these compounds block the downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for tumor growth and survival.[2] The iodine atom at the 6-position can form favorable interactions within the ATP-binding pocket, contributing to the high affinity and inhibitory potency of these compounds.[3]

dot

References

The Emerging Role of 6-Iodoquinazolin-4-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 6-Iodoquinazolin-4-amine has emerged as a particularly valuable building block in the design of potent and selective kinase inhibitors for anticancer therapy. The strategic placement of the iodine atom at the 6-position provides a key anchoring point for further molecular elaboration, influencing binding affinities and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound and its derivatives in the context of modern drug discovery.

Synthesis of the this compound Core

The synthesis of the this compound core is a critical first step in the development of more complex derivatives. While various synthetic routes to quinazolines have been reported, a common and effective method for introducing the 6-iodo and 4-amino functionalities proceeds through the cyclization of an appropriately substituted anthranilonitrile precursor.

A plausible and frequently utilized synthetic strategy involves the reaction of 2-amino-5-iodobenzonitrile with a formamide equivalent, such as formamidine acetate, often under thermal or microwave-assisted conditions. This reaction facilitates the construction of the pyrimidine ring of the quinazoline system. Subsequent manipulation of the resulting intermediate can then yield the desired this compound.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 6-iodo-4-aminoquinazoline scaffold has proven to be a highly effective pharmacophore for the development of kinase inhibitors. The 4-amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The iodine atom at the 6-position can be exploited for several purposes, including enhancing binding affinity through halogen bonding or serving as a handle for further functionalization via cross-coupling reactions to introduce diverse substituents that can target specific regions of the kinase active site.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other epithelial tumors. By modifying the 4-anilino moiety, researchers have developed potent inhibitors that can overcome resistance to first- and second-generation EGFR inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). The 6-iodo-4-anilinoquinazoline scaffold has been successfully employed to generate dual inhibitors of both EGFR and VEGFR-2, offering a multi-targeted approach to cancer therapy.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention. The versatility of the 6-iodo-quinazolin-4-amine core has allowed for the design of potent Aurora kinase inhibitors, demonstrating the broad applicability of this scaffold.

Quantitative Data on 6-Iodoquinazoline Derivatives

The following tables summarize the in vitro inhibitory activities of various 6-iodoquinazoline derivatives against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Iodoquinazoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| EGFR Inhibitors | |||

| Compound 7i | EGFR | 17.32 | [1] |

| Gefitinib (reference) | EGFR | 25.42 | [1] |

| Erlotinib (reference) | EGFR | 33.25 | [1] |

| Compound 6 (6-benzamide derivative) | EGFRwt | 60.1 | [2] |

| Compound 19 (N-Boc glycine derivative) | EGFR | 3.2 | [2] |

| VEGFR-2 Inhibitors | |||

| Compound 9c | VEGFR-2 | 0.15 µM | [3] |

| Compound 11d | VEGFR-2 | 5.49 µM | [4] |

| Sorafenib (reference) | VEGFR-2 | 3.12 | [5] |

| Aurora Kinase Inhibitors | |||

| VX-680 | Aurora A | 0.7 | [6] |

| VX-680 | Aurora B | 18 | [6] |

| VX-680 | Aurora C | 4.6 | [6] |

| R763 | Aurora A | 4 | [6] |

| R763 | Aurora B | 4.8 | [6] |

| R763 | Aurora C | 6.8 | [6] |

Table 2: Anti-proliferative Activity of 6-Iodoquinazoline Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 9c | HepG2 | Liver | 5.00 | [3] |

| Compound 9c | MCF-7 | Breast | 6.00 | [3] |

| Compound 9c | HCT116 | Colorectal | 5.17 | [3] |

| Compound 9c | A549 | Lung | 5.25 | [3] |

| Compound 7i | A549 | Lung | 2.25 | [1] |

| Compound 7i | HT-29 | Colorectal | 1.72 | [1] |

| Compound 7i | MCF-7 | Breast | 2.81 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by 6-iodoquinazoline derivatives and a general workflow for their synthesis and evaluation.

Caption: EGFR signaling pathway and inhibition by 6-iodoquinazoline derivatives.

Caption: VEGFR-2 signaling pathway and inhibition by 6-iodoquinazoline derivatives.

Caption: Simplified overview of Aurora kinase functions and inhibition.

Caption: General experimental workflow for the development of 6-iodoquinazoline-based inhibitors.

Experimental Protocols

Synthesis of 6-Iodo-4-anilinoquinazoline Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 4-anilino-6-iodoquinazoline derivatives starting from 6-iodo-4-chloroquinazoline.

Materials:

-

6-Iodo-4-chloroquinazoline

-

Substituted aniline

-

Isopropanol or other suitable solvent

-

Triethylamine or other suitable base (optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-iodo-4-chloroquinazoline (1 equivalent) in isopropanol, add the substituted aniline (1-1.2 equivalents).

-

If the aniline is used as its hydrochloride salt, add a suitable base such as triethylamine (1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

-

Characterize the final product by NMR and mass spectrometry.

In Vitro Kinase Assay (General Luminescence-Based Protocol)

This protocol provides a general framework for determining the IC50 of a 6-iodoquinazoline derivative against a target kinase (e.g., EGFR, VEGFR-2, Aurora A) using a luminescence-based ADP detection assay.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

6-Iodoquinazoline derivative (test compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the kinase and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol outlines the determination of the anti-proliferative activity of 6-iodoquinazoline derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

6-Iodoquinazoline derivative (test compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a highly versatile and valuable scaffold in medicinal chemistry, particularly for the development of targeted anticancer agents. Its synthetic accessibility and the strategic positioning of the iodine atom and amino group provide a robust platform for the design of potent and selective kinase inhibitors. The data and protocols presented in this guide underscore the significant potential of 6-iodoquinazoline derivatives in oncology drug discovery and provide a solid foundation for further research and development in this promising area.

References

- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Cornerstone in Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged" structure in medicinal chemistry. Its rigid framework and synthetic tractability have made it a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the discovery, development, structure-activity relationships (SAR), and biological evaluation of quinazoline-based kinase inhibitors, with a focus on their application in oncology.

Introduction: The Rise of Quinazoline Kinase Inhibitors

The discovery that aberrant kinase activity is a driver of many diseases, most notably cancer, spurred the search for small molecule inhibitors that could modulate their function. Protein kinases, which catalyze the phosphorylation of proteins, are crucial regulators of cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[1][2] The quinazoline core proved to be an ideal scaffold for developing ATP-competitive kinase inhibitors, molecules that bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to its substrate.[1]

The initial breakthrough in this class of compounds came with the development of 4-anilinoquinazoline derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][3] This pioneering work led to the development of the first-generation EGFR inhibitors, Gefitinib and Erlotinib, which revolutionized the treatment of certain types of non-small cell lung cancer (NSCLC).[3] Since then, the quinazoline scaffold has been extensively explored, leading to the discovery of inhibitors targeting a wide range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), and multi-kinase inhibitors.[2][4]

The Quinazoline Core: Structure-Activity Relationships

The versatility of the quinazoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-anilinoquinazoline is the most extensively studied pharmacophore.

Key SAR insights for 4-anilinoquinazoline-based EGFR inhibitors include:

-

Quinazoline Core: The nitrogen at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of a methionine residue in the hinge region of the kinase domain. The N3 atom can also contribute to binding through water-mediated hydrogen bonds.[5]

-

4-Anilino Moiety: The aniline ring projects into a hydrophobic pocket. Substitutions on this ring are critical for potency and selectivity. Small, lipophilic groups at the meta-position of the aniline ring are often favored.[6]

-

6- and 7-Positions: Substitutions at the 6 and 7-positions of the quinazoline ring are well-tolerated and are often used to introduce solubilizing groups or moieties that can form additional interactions to enhance potency and modulate pharmacokinetic properties. For example, the 6,7-dimethoxy substitution is found in many potent inhibitors.[6]

Key Signaling Pathways Targeted

Quinazoline-based inhibitors have been successfully developed to target several key signaling pathways implicated in cancer.

EGFR Signaling Pathway

The EGFR signaling cascade plays a central role in cell proliferation and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Quinazoline inhibitors act as ATP-competitive inhibitors, blocking this initial phosphorylation step.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels. Tumors co-opt this process to ensure a supply of nutrients and oxygen. VEGFR-2 is the primary mediator of the angiogenic effects of VEGF. Quinazoline-based inhibitors targeting VEGFR-2 block the autophosphorylation of the receptor, thereby inhibiting downstream signaling and angiogenesis.

Quantitative Data on Quinazoline-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The following tables summarize the IC50 values for several representative quinazoline-based kinase inhibitors.

Table 1: IC50 Values of Quinazoline-Based EGFR Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |

| Gefitinib | EGFR | 23-79 | - | - |

| Erlotinib | EGFR | 2 | A431 | - |

| Lapatinib | EGFR | 10 | - | - |

| Compound 1i | EGFR | 0.05 | - | - |

| Compound 1j | EGFR | 0.1 | - | - |

| Compound 4f | EGFR (wild-type) | 3.62 | - | - |

| Compound 4f | EGFR (L858R/T790M) | 2.17 | - | - |

| Compound 4f | EGFR (L858R/T790M/C797S) | 2.81 | - | - |

| Compound 45a | EGFR | 130 | HT-29 | 31.23 |

| Compound 45a | EGFR | 130 | MCF-7 | 39.02 |

| Compound 6d | EGFR | 69 | NCI-H460 | 0.789 (GI50) |

Note: IC50 values can vary depending on the assay conditions. Data extracted from multiple sources.[3][6][7][8][9][10]

Table 2: IC50 Values of Quinazoline-Based VEGFR Inhibitors

| Compound | Target | IC50 (nM) |

| Vandetanib | VEGFR-2 | 40 |

| Sorafenib (Reference) | VEGFR-2 | 31.1 |

| Compound 13 | VEGFR-2 | 46.6 |

| Compound 15 | VEGFR-2 | 44.4 |

| Compound 23j | VEGFR-2 | 3.7 |

| Compound 45a | VEGFR-2 | 560 |

| Compound 27 | VEGFR-2 | 16 |

| Compound VIII | VEGFR-2 | 60 |

Note: IC50 values can vary depending on the assay conditions. Data extracted from multiple sources.[1][3][4][5][11][12][13]

Experimental Protocols

The discovery and development of quinazoline-based kinase inhibitors involve a series of key experiments to synthesize and evaluate their biological activity.

General Workflow for Kinase Inhibitor Discovery

The process of discovering and developing a new kinase inhibitor is a multi-step process that begins with target identification and validation, followed by lead discovery and optimization, and finally preclinical and clinical development.

Synthesis of a Representative 4-Anilinoquinazoline: Erlotinib

The synthesis of Erlotinib, a well-known EGFR inhibitor, provides a representative example of the chemical strategies employed to construct the 4-anilinoquinazoline scaffold.

General Procedure for the Preparation of Erlotinib:

-

Chlorination: 4-hydroxy-6,7-bis(2-methoxyethoxy)quinazoline is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[14][15]

-

Nucleophilic Aromatic Substitution: The resulting 4-chloroquinazoline derivative is then reacted with 3-ethynylaniline in a suitable solvent like isopropanol. The reaction is typically heated to drive the nucleophilic aromatic substitution, where the amino group of the aniline displaces the chlorine atom at the 4-position of the quinazoline ring.[14][15]

-

Purification: The crude Erlotinib is then purified, often by recrystallization or column chromatography, to yield the final product.[14]

In Vitro Kinase Assay (EGFR/VEGFR)

Biochemical kinase assays are essential for determining the intrinsic potency of a compound against its target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Protocol Outline:

-

Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR or VEGFR-2), the peptide substrate, ATP, and the quinazoline inhibitor at various concentrations.[2][7]

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[2][7]

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP using the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[2][7]

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[2][7]

Cell Viability Assay (MTT Assay)

Cell-based assays are crucial for evaluating the effect of an inhibitor on cancer cell proliferation and viability. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline inhibitor for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a multitude of clinically successful kinase inhibitors. The deep understanding of the structure-activity relationships of this class of compounds has enabled the rational design of highly potent and selective inhibitors. The development of next-generation quinazoline-based inhibitors continues to address challenges such as acquired resistance to earlier drugs. Future research will likely focus on the development of covalent and allosteric inhibitors, as well as multi-targeted agents that can simultaneously modulate several key signaling pathways, further solidifying the legacy of the quinazoline core in modern medicinal chemistry.

References

- 1. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

An In-depth Technical Guide to the Safety and Handling of 6-Iodoquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Iodoquinazolin-4-amine (CAS Number: 182880-14-4). The following sections detail the hazards, personal protective equipment, first aid measures, and safe handling procedures for this compound, based on available safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below.

Table 1: GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation.[1] |

Pictogram:

Signal Word: Warning[1]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Table 2: Handling and Storage Precautions

| Precaution | Description |

| Handling | Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1] |

| Storage | Store in a cool place (2-8°C).[1] Keep container tightly closed in a dry and well-ventilated place. |

| Fire Prevention | Normal measures for preventive fire protection.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |

First Aid Measures

In case of exposure, immediate medical attention is required.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

Personal Precautions:

-

Use personal protective equipment.[1]

-

Avoid dust formation.[1]

-

Avoid breathing vapors, mist, or gas.[1]

-

Ensure adequate ventilation.[1]

-

Evacuate personnel to safe areas.[1]

-

Avoid breathing dust.[1]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let product enter drains.[1]

Methods for Cleaning Up:

-

Pick up and arrange disposal without creating dust.[1]

-

Sweep up and shovel.[1]

-

Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material.[1] Dispose of contaminated packaging as unused product.[1]

Experimental Protocols

Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Physical and Chemical Properties

Table 5: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₆IN₃[1] |

| Molecular Weight | 271.06 g/mol [1] |

| CAS Number | 182880-14-4[1] |

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Iodoquinazolin-4-amine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures. This protocol details the Suzuki coupling of 6-Iodoquinazolin-4-amine with various arylboronic acids. The quinazoline core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse aryl groups at the 6-position is crucial for the development of new therapeutic agents. This document provides detailed experimental procedures, a summary of reaction conditions, and a visual representation of the workflow. The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired product and regenerate the catalyst.[1][2][3]

Experimental Protocols

This section outlines two common protocols for the Suzuki coupling of this compound with arylboronic acids: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

-

Reagent Preparation : In a clean, dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).[4]

-

Solvent Addition : Add a suitable solvent system, such as a 3:1 mixture of DMF (N,N-Dimethylformamide) and Ethanol.[4] The solvent should be degassed prior to use to remove dissolved oxygen.

-

Catalyst Addition : Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.05-0.10 equiv.), to the reaction mixture.[4]

-

Inert Atmosphere : Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain the inert atmosphere throughout the reaction.

-

Reaction : Heat the mixture to 100 °C with vigorous stirring for 2-12 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

-

Reagent Preparation : In a microwave-safe reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and sodium carbonate (Na₂CO₃) (2.5 equiv.).[5]

-

Solvent and Catalyst Addition : Add ethylene glycol dimethyl ether as the solvent, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 equiv.).[5]

-

Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C for 20-30 minutes.[5]

-

Work-up and Purification : After cooling to room temperature, filter the reaction mixture. The filtrate can be concentrated and the crude product purified by silica gel column chromatography.[5]

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of this compound.

| Parameter | Conventional Heating Protocol | Microwave-Assisted Protocol | Alternative Conditions |

| Starting Material | This compound | This compound | 4-amino-6-iodoquinazoline[6] |

| Coupling Partner | Arylboronic Acid (1.2 equiv.)[4] | Arylboronic Acid (1.1 equiv.)[5] | Furfurylboronic acid[6] |

| Catalyst | PdCl₂(PPh₃)₂ (0.05-0.1 equiv.)[4] | Pd(PPh₃)₄ (0.04 equiv.)[5] | 10% Pd/C[6] |

| Base | K₂CO₃ (2.0 equiv.)[4] | Na₂CO₃ (2.5 equiv.)[5] | Triethylamine[6] |

| Solvent | 3:1 DMF-EtOH[4] | Ethylene glycol dimethyl ether[5] | Ethanol[6] |

| Temperature | 100 °C[4] | 80 °C[5] | Reflux[6] |

| Reaction Time | 2 hours[4] | 20 minutes[5] | Not specified |

| Yield | Varies depending on substrate | Up to 95% (for a similar substrate)[5] | Not specified |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: General scheme of the Suzuki coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]

- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient synthesis of 4-aminoquinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). 4-Aminoquinazolines are a pivotal class of heterocyclic compounds renowned for their broad spectrum of biological activities, including potent inhibition of key signaling proteins such as epidermal growth factor receptor (EGFR) tyrosine kinase and phosphatidylinositol 3-kinase (PI3K).[1][2][3] Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[4] The protocols outlined below are designed to be reproducible and scalable for applications in medicinal chemistry and drug discovery.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[5][6] In particular, 4-aminoquinazoline derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[2][3] Traditional synthetic routes to these compounds often involve prolonged reaction times at high temperatures.[4] Microwave-assisted synthesis has emerged as a powerful tool to accelerate these transformations, enabling rapid access to diverse libraries of 4-aminoquinazoline analogs for biological screening.[5][7] This application note details two robust microwave-assisted protocols for the synthesis of 4-aminoquinazoline derivatives.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional Heating (Reflux) | 12 hours | Lower (not specified) | [4] |

| 2 | Microwave Irradiation (60W) | 20 minutes | 96.5% (for compound 5b) | [4] |

Table 2: Optimization of Microwave Conditions for Synthesis of Compound 5b[4]

| Entry | Microwave Power (W) | Temperature (°C) | Yield (%) |

| 1 | 40 | 80 | 75.9 |

| 2 | 60 | 80 | 96.5 |

| 3 | 80 | 80 | 98.8 |

| 4 | 100 | 80 | 97.0 |

| 5 | 60 | 30 | 79.9 |

| 6 | 60 | 50 | 84.0 |

| 7 | 60 | 70 | 90.0 |

Table 3: Microwave-Assisted Synthesis of (Quinazolin-4-ylamino)methyl-phosphonates[9]

| Entry | Solvent System (v/v) | Reaction Time (min) | Temperature (°C) | Pressure (psi) | Yield (%) |

| 1 | isopropanol/acetic acid (4:1) | 20 | 150 | 150 | ~79 |

| 2 | acetonitrile/acetic acid (4:1) | 20 | 100 | 100 | 40.1 |

| 3 | isopropanol/acetic acid (4:1) | 10 | 100 | 100 | 45.1 |

| 4 | isopropanol/acetic acid (4:1) | 30 | 100 | 100 | 62.5 |

Experimental Protocols

Protocol 1: Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines from 4-Chloroquinazoline

This protocol is adapted from a method developed for the rapid synthesis of various N-arylheterocyclic substituted-4-aminoquinazolines.[4]

Materials:

-

4-Chloroquinazoline (3.0 mmol)

-

Aryl heterocyclic amine (3.0 mmol)

-

2-Propanol (30 mL)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

In a microwave reactor vial equipped with a stir bar, combine 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol).

-

Add 2-propanol (30 mL) to the vial.

-

Stir the mixture for three minutes at room temperature to ensure homogeneity.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant power of 60W for 20 minutes. The temperature will rise during the irradiation.

-

After the irradiation is complete, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold 2-propanol, and dried to afford the pure product.

Protocol 2: Synthesis of 4-Aminoquinazoline Derivatives from N-(2-cyanophenyl)-N,N-dimethylformamidine

This protocol is a versatile method for preparing a wide range of 4-aminoquinazoline derivatives.[7][8]

Materials:

-

N-(2-cyanophenyl)-N,N-dimethylformamidine derivative (0.52 mmol)

-

Amine (0.62 mmol)

-

Acetonitrile (CH₃CN) (2 mL)

-

Acetic acid (HOAc) (0.6 mL)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

To a microwave reactor vial containing a stir bar, add the N-(2-cyanophenyl)-N,N-dimethylformamidine derivative (0.52 mmol) and the selected amine (0.62 mmol).

-

Add acetonitrile (2 mL) and acetic acid (0.6 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Set the reaction temperature to 160°C and irradiate for 10 minutes.

-

Upon completion, cool the reaction vial to room temperature.

-

The product can be isolated and purified using an appropriate workup and purification procedure, such as extraction and column chromatography.[8]

Visualizations

Caption: Experimental workflows for microwave-assisted synthesis.

Caption: Inhibition of EGFR and PI3K/Akt signaling pathways.

References

- 1. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Aurora Kinase Inhibitors Using 6-Iodoquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Aurora kinase inhibitors derived from 6-iodoquinazolin-4-amine. The protocols detailed below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel anti-cancer therapeutics targeting the Aurora kinase family.

Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for the development of novel anticancer agents. The quinazoline scaffold is a well-established pharmacophore in kinase inhibitor design, and derivatives of quinazolin-4-amine have shown significant promise as potent and selective inhibitors of Aurora kinases.[2][3]

This document outlines the synthetic route for preparing 6-arylquinazolin-4-amine derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction. It also provides detailed protocols for the biochemical evaluation of these compounds as Aurora kinase inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of synthesized quinazolin-4-amine derivatives against Aurora A and Aurora B kinases. The data highlights the potential for developing selective inhibitors based on the substitution at the 6-position of the quinazoline core.

| Compound | R Group | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (B/A) |

| 1 | Phenyl | 15.3 | 48.2 | 3.1 |

| 2 | 4-Fluorophenyl | 12.1 | 91.5 | 7.6 |

| 3 | 4-Chlorophenyl | 10.8 | 123.7 | 11.5 |

| 4 | 4-Methylphenyl | 18.9 | 65.4 | 3.5 |

| 5 | 4-Methoxyphenyl | 25.6 | 158.3 | 6.2 |

| 6 | 3-Fluorophenyl | 8.7 | 65.8 | 7.6 |

| 7 (Lead) | 2,4-Dichloro-5-methoxyphenyl | 5.2 | 15.6 | 3.0 |

| 8 | 1H-Indol-5-yl | 4.1 | 3100 | >756 |

Data adapted from Long et al., European Journal of Medicinal Chemistry, 2018.[2][3]

Experimental Protocols